molecular formula C11H12ClNO B1637763 (2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 876376-75-9

(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1637763
CAS RN: 876376-75-9
M. Wt: 209.67 g/mol
InChI Key: LDBZHHVGVAIVBT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with the CAS Number: 876376-75-9. It has a molecular weight of 209.68 and its IUPAC name is (2E)-1-(3-chlorophenyl)-3-(dimethylamino)-2-propen-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+. This code provides a specific representation of the molecule’s structure .

Scientific Research Applications

Nonlinear Optical Properties

One study focused on the synthesis and characterization of novel chalcone derivative compounds, including structures related to "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one". These compounds exhibited significant third-order nonlinear optical properties, suggesting potential applications in optical devices like limiters (Rahulan et al., 2014).

Crystal Engineering and Molecular Structures

Another area of research involves the crystal and molecular structures of symmetric vinamidinium salts related to the compound. Studies have shown these structures exhibit NLO (Non-Linear Optical) properties and pseudo double bond character in their C-N bonds, indicating potential applications in materials science (Sridhar et al., 2002).

Pharmacological Research Tool

In pharmacology, derivatives of "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" have been discovered as nonpeptidic agonists of the urotensin-II receptor. This discovery provides a new pharmacological research tool and a potential drug lead, highlighting the compound's significance in drug development (Croston et al., 2002).

Anticancer Activity

The compound's derivatives have also shown promise in anticancer research. For instance, dihydropyrimidinone derivatives synthesized from related enaminones exhibited significant anti-cancer activity against HepG2 cancer cell lines, indicating potential therapeutic applications (Bhat et al., 2022).

Supramolecular Assemblies

Research into the supramolecular assemblies of compounds related to "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" has provided insights into crystal engineering. These studies reveal how such compounds can form host-guest systems and molecular tapes, which could be beneficial in the design of new materials (Arora & Pedireddi, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBZHHVGVAIVBT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.